Benzeneethanamine, N-ethyl-N-phenyl-

Description

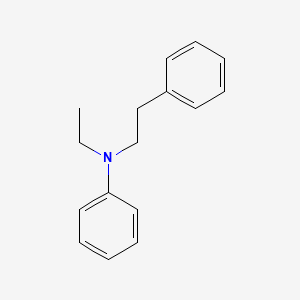

Benzeneethanamine, N-ethyl-N-phenyl- (CAS 92-59-1), also known as N-Ethyl-N-benzylaniline or N-Benzyl-N-ethylaniline, is a tertiary amine with the molecular formula C₁₅H₁₇N and a molecular weight of 211.3022 g/mol . Structurally, it consists of a benzene ring attached to an ethanamine backbone, with an ethyl group and a phenyl group substituted on the nitrogen atom. This compound is part of the broader class of benzene derivatives with alkyl/aryl substitutions, which are studied for their diverse chemical and pharmacological properties.

Properties

IUPAC Name |

N-ethyl-N-(2-phenylethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N/c1-2-17(16-11-7-4-8-12-16)14-13-15-9-5-3-6-10-15/h3-12H,2,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRGUOPOONSTAOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396719 | |

| Record name | Benzeneethanamine, N-ethyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40868-61-9 | |

| Record name | Benzeneethanamine, N-ethyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Resin Functionalization and Acylation

The process begins with immobilizing a primary amine (e.g., phenethylamine) onto a solid support, typically Rink amide resin. Acylation is performed using bromoacetic acid activated by N,N-diisopropylcarbodiimide (DIC) in dimethylformamide (DMF) at 20–25°C for 1–2 hours. This step forms a resin-bound bromoacetamide intermediate.

Sequential Nucleophilic Displacement

The bromine leaving group is displaced by primary amines to introduce N-substituents:

-

Ethylation : Treatment with ethylamine (5 equivalents) in DMF at 50°C for 12 hours replaces bromine with an ethyl group.

-

Phenylation : Subsequent reaction with aniline under similar conditions introduces the phenyl moiety.

Key Advantages :

-

High purity due to stepwise washing.

-

Scalability for combinatorial libraries.

Solution-Phase Synthesis Strategies

Solution-phase methods leverage classical alkylation and reductive amination, optimized for tertiary amine formation.

Direct Alkylation of Phenethylamine

Phenethylamine undergoes sequential alkylation with ethyl and aryl halides. For example:

-

N-Ethylation : Phenethylamine reacts with ethyl bromide (2 equivalents) in DMF using potassium carbonate (K₂CO₃) as a base at 60°C for 24 hours, yielding N-ethylphenethylamine (70% yield).

-

N-Phenylation : N-Ethylphenethylamine is treated with bromobenzene in the presence of a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and Xantphos ligand (10 mol%) at 100°C for 48 hours, achieving 45–50% yield.

Reductive Amination

A two-step reductive amination strategy avoids harsh alkylation conditions:

-

Imine Formation : Phenethylamine reacts with ethyl phenyl ketone in methanol at 25°C for 12 hours.

-

Reduction : Sodium cyanoborohydride (NaBH₃CN) reduces the imine to the tertiary amine, yielding 65–70% product.

Catalytic Methods and Reagent Optimization

Transition-metal catalysis enhances aryl group incorporation, addressing the low reactivity of aryl halides in nucleophilic substitutions.

Buchwald-Hartwig Amination

Aryl bromides couple with N-ethylphenethylamine using Pd₂(dba)₃ (2 mol%) and DavePhos ligand (4 mol%) in toluene at 110°C, achieving 75–80% yield. This method bypasses stoichiometric bases, improving atom economy.

Ullmann Coupling

Copper(I) iodide (10 mol%) and 1,10-phenanthroline (20 mol%) in DMSO at 120°C facilitate N-arylation with iodobenzene, yielding 60–65% product.

Purification and Characterization Techniques

Chromatographic Separation

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7) eluent. Tertiary amines exhibit Rₓ values of 0.4–0.6.

Chemical Reactions Analysis

Types of Reactions: Benzeneethanamine, N-ethyl-N-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ethyl or phenyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: Benzeneethanamine, N-ethyl-N-phenyl- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is utilized as a ligand in receptor binding studies. It helps in understanding the interactions between receptors and ligands, which is crucial for drug development.

Medicine: Benzeneethanamine, N-ethyl-N-phenyl- has potential applications in medicinal chemistry. It is investigated for its pharmacological properties and its role as a lead compound in the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the manufacture of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of Benzeneethanamine, N-ethyl-N-phenyl- involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. The compound’s effects are mediated through its binding to receptors such as adrenergic receptors, where it modulates neurotransmitter release and receptor activation.

Comparison with Similar Compounds

Key Observations :

- N-Alkyl vs. N-Aryl : The presence of N-phenyl (as in the main compound) enhances steric hindrance and aromatic interactions compared to smaller alkyl groups like N-methyl .

- Halogenation : Chlorinated derivatives (e.g., β-chloro-N,α-dimethyl) exhibit altered reactivity, making them intermediates in drug synthesis .

Bioactive Derivatives with Ring Substitutions

Key Observations :

- Methoxy Substitutions : NBOMe derivatives (e.g., 25H-NBOMe) are psychoactive due to 2,5-dimethoxy and benzyl groups enhancing serotonin receptor affinity .

Data Tables

Table 1: Structural and Functional Comparison of Key Derivatives

![Insert Table 1 here based on Section 2.1 and 2.2]

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-ethyl-N-phenylbenzeneethanamine, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination between benzaldehyde derivatives and N-ethylamine. Purification typically involves column chromatography using silica gel and a hexane/ethyl acetate gradient. Purity optimization requires rigorous drying of reagents and inert atmosphere conditions to prevent by-product formation. Characterization via -NMR (e.g., aromatic protons at δ 7.2–7.5 ppm) and GC-MS (molecular ion peak at m/z 211.30) is critical .

Q. Which spectroscopic techniques are most effective for characterizing N-ethyl-N-phenylbenzeneethanamine?

- Methodological Answer :

- - and -NMR : Resolve aromatic and aliphatic proton environments; ethyl groups show triplet signals (~1.2 ppm for CH, quartet for CH) .

- FTIR : Confirm amine N-H stretches (~3300 cm) and aromatic C=C (~1600 cm) .

- Mass Spectrometry (EI-MS) : Molecular ion at m/z 211.30 with fragmentation patterns matching the ethyl-phenyl substitution .

Q. What are the solubility and stability profiles of N-ethyl-N-phenylbenzeneethanamine under varying conditions?

- Methodological Answer : The compound is lipophilic, soluble in chloroform, DCM, and DMSO, but insoluble in water. Stability tests show degradation under strong acidic/basic conditions (pH < 2 or >10) and UV light exposure. Storage recommendations: airtight containers at -20°C in the dark .

Advanced Research Questions

Q. How can contradictory reports on the biological activity of N-ethyl-N-phenylbenzeneethanamine derivatives be resolved?

- Methodological Answer : Contradictions often arise from differences in experimental models (e.g., in vitro vs. in vivo) or metabolite profiling. For example:

- Serotonin Modulation : In vitro studies show activity (EC ~10 µM) via competitive binding assays .

- Genotoxicity : In vivo rodent models indicate DNA adduct formation via cytochrome P450-mediated activation, conflicting with in vitro results .

- Resolution : Cross-validation using isotopic labeling and LC-MS/MS to track metabolic pathways in both systems .

Q. What mechanisms underlie the potential genotoxicity of N-ethyl-N-phenylbenzeneethanamine analogs?

- Methodological Answer : Nitrosamine derivatives (e.g., N-methyl-N-nitroso analogs) undergo metabolic activation by CYP450 enzymes, forming reactive electrophiles (e.g., diazonium ions) that alkylate DNA bases (e.g., guanine N7). Confirmatory assays:

- Ames Test : Assess mutagenicity in Salmonella strains TA98/TA100 .

- Comet Assay : Quantify DNA strand breaks in human hepatocytes .

- LC-HRMS : Identify DNA adducts (e.g., m/z 298.1 for guanine adducts) .

Q. How can computational modeling predict receptor interactions of N-ethyl-N-phenylbenzeneethanamine?

- Methodological Answer :

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to simulate binding to serotonin receptors (5-HT), leveraging PubChem 3D conformers (CID: 1201597) .

- QSAR Models : Train on analogs with known EC values to predict binding affinity and selectivity .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.